molecular formula C25H22N2O4 B262542 N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B262542
M. Wt: 414.5 g/mol
InChI Key: HFUFEWYHHWRXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its therapeutic effects by selectively targeting and inhibiting the activity of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting FAAH activity, this compound increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various physiological processes, including pain sensation, inflammation, and mood regulation. This compound has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. Additionally, this compound has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential as an antidepressant by improving cognitive function and reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide is its selectivity for FAAH, which minimizes off-target effects. Additionally, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One potential area of research is the investigation of this compound as a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Furthermore, the development of more potent and selective FAAH inhibitors, including this compound derivatives, could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide involves the reaction of 4-propoxybenzoyl chloride with 4-aminophenyl benzofuran-2-carboxylate in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and improving cognitive function.

properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-[(4-propoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-2-15-30-21-13-7-17(8-14-21)24(28)26-19-9-11-20(12-10-19)27-25(29)23-16-18-5-3-4-6-22(18)31-23/h3-14,16H,2,15H2,1H3,(H,26,28)(H,27,29)

InChI Key

HFUFEWYHHWRXPH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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